molecular formula C17H16F4N4 B5992471 3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5992471
M. Wt: 352.33 g/mol
InChI Key: YONIEJOCAGQHAL-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways for preparation and post-functionalization . The synthetic methodology is simpler and greener compared to those of other compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their use in various applications, ranging from ionic or molecular sensing to bioimaging applications . Their potential in medicinal chemistry, especially as CDK2 inhibitors, makes them a promising area for future research .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4/c1-3-8-22-13-9-10(2)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-7,9,22H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONIEJOCAGQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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